molecular formula C15H15N3O3S B2659754 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 892851-36-4

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2659754
M. Wt: 317.36
InChI Key: SIEUFAMLTNSJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide” is a hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potent anticonvulsant properties . The compound has shown broad-spectrum activity in widely accepted animal seizure models .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC .


Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Insecticidal and Antitumor Activities

  • Insecticidal Applications : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including thiazole derivatives, demonstrating their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiazole-containing compounds in developing novel insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

  • Antitumor Activities : Albratty et al. (2017) reported on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including thiazole-related compounds. These compounds showed promising inhibitory effects on different cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Albratty, El-Sharkawy, & Alam, 2017).

Chemical Synthesis and Molecular Probes

  • Heterocyclic Assemblies : Obydennov et al. (2017) demonstrated the use of thiazolidine-based compounds in synthesizing new heterocyclic assemblies, highlighting the versatility of these compounds in chemical synthesis (Obydennov, Galushchinskiy, Kosterina, Glukhareva, & Morzherin, 2017).

  • Fluorescent Probes for Mercury Ion : A study by Shao et al. (2011) utilized β-lactam carbenes for synthesizing imidazo[1,2-a]pyridine derivatives, which served as efficient fluorescent probes for detecting mercury ions. This showcases the role of heterocyclic compounds in environmental monitoring and sensor technology (Shao, Pang, Yan, Shi, & Cheng, 2011).

Safety And Hazards

The compound has shown a favorable safety profile . It revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-9-4-3-5-10-14(9)17-15(22-10)16-11(19)8-18-12(20)6-7-13(18)21/h3-5H,2,6-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEUFAMLTNSJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

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